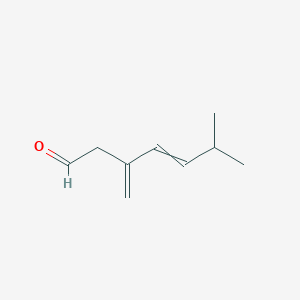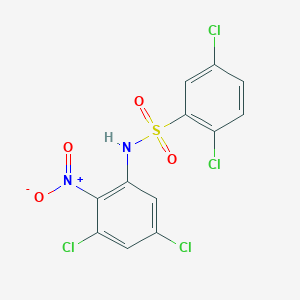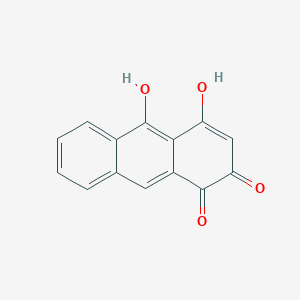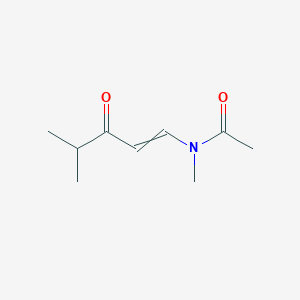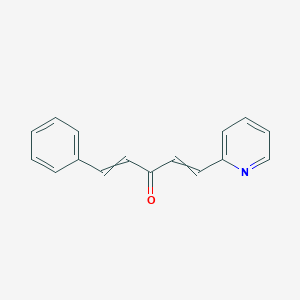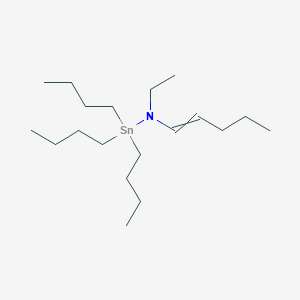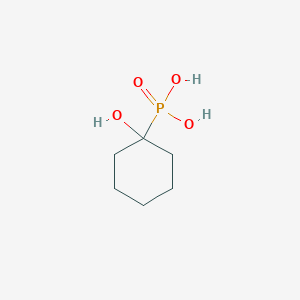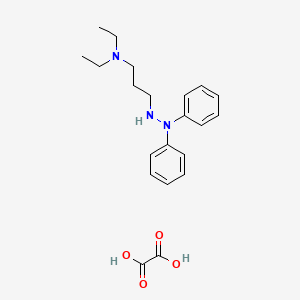
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a diphenylhydrazinyl group attached to a diethylpropan-1-amine backbone, combined with oxalic acid. The combination of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine typically involves a multi-step process. One common method starts with the preparation of the diphenylhydrazine derivative, which is then reacted with N,N-diethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The final step involves the addition of oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amines or hydrazines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Applications De Recherche Scientifique
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Radical Scavenging: Acting as an antioxidant by neutralizing free radicals.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-diphenylhydrazine: A related compound with similar hydrazine functionality.
N,N-diethylpropan-1-amine: Shares the same amine backbone but lacks the diphenylhydrazinyl group.
Oxalic Acid Derivatives: Compounds containing oxalic acid as a functional group.
Uniqueness
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine is unique due to the combination of its functional groups, which imparts distinct chemical properties and potential applications. The presence of both the diphenylhydrazinyl group and the diethylpropan-1-amine backbone, along with oxalic acid, makes it a versatile compound for various scientific and industrial uses.
Propriétés
Numéro CAS |
61299-37-4 |
|---|---|
Formule moléculaire |
C21H29N3O4 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C19H27N3.C2H2O4/c1-3-21(4-2)17-11-16-20-22(18-12-7-5-8-13-18)19-14-9-6-10-15-19;3-1(4)2(5)6/h5-10,12-15,20H,3-4,11,16-17H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
RGZYVPMAKOVKAR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNN(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)

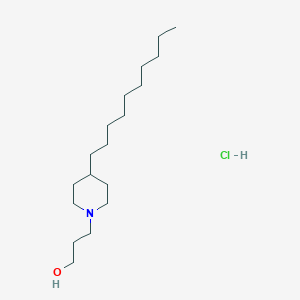
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
